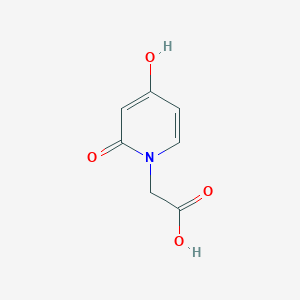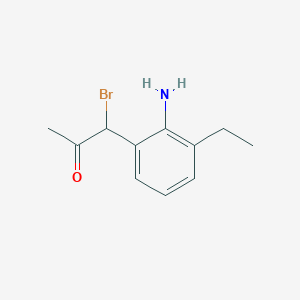
1-(3-(Difluoromethoxy)-2-methoxyphenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Difluoromethoxy)-2-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H10F2O2 It is characterized by the presence of a difluoromethoxy group and a methoxy group attached to a phenyl ring, along with a propan-2-one moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Difluoromethoxy)-2-methoxyphenyl)propan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(difluoromethoxy)-2-methoxybenzaldehyde with a suitable ketone precursor in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through distillation or recrystallization.
化学反応の分析
Types of Reactions
1-(3-(Difluoromethoxy)-2-methoxyphenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
1-(3-(Difluoromethoxy)-2-methoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
作用機序
The mechanism of action of 1-(3-(Difluoromethoxy)-2-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The difluoromethoxy and methoxy groups may influence its binding affinity and reactivity with enzymes or receptors. The compound’s effects are mediated through pathways involving these molecular interactions, which can lead to various biological outcomes.
類似化合物との比較
Similar Compounds
- 1-(3-(Difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one
- 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one
Uniqueness
1-(3-(Difluoromethoxy)-2-methoxyphenyl)propan-2-one is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties compared to similar compounds. The presence of both difluoromethoxy and methoxy groups on the phenyl ring can influence its reactivity and interactions with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H12F2O3 |
|---|---|
分子量 |
230.21 g/mol |
IUPAC名 |
1-[3-(difluoromethoxy)-2-methoxyphenyl]propan-2-one |
InChI |
InChI=1S/C11H12F2O3/c1-7(14)6-8-4-3-5-9(10(8)15-2)16-11(12)13/h3-5,11H,6H2,1-2H3 |
InChIキー |
HQZHIGXRXAPVQT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1=C(C(=CC=C1)OC(F)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate ((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL)methanesulfonate](/img/structure/B14050315.png)




![(1-Methyl-1H-pyrrolo[3,2-C]pyridin-7-YL)boronic acid](/img/structure/B14050348.png)






